1H-Benzimidazole, 2,2'-methylenebis[5-(2-pyrimidinyl)-
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Overview
Description
1H-Benzimidazole, 2,2’-methylenebis[5-(2-pyrimidinyl)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of two benzimidazole units linked by a methylene bridge and substituted with pyrimidinyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 2,2’-methylenebis[5-(2-pyrimidinyl)- typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate or carbondisulphide in an alkaline alcoholic solution . The reaction can also proceed through the reaction with aromatic or aliphatic aldehydes . The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole, 2,2’-methylenebis[5-(2-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .
Scientific Research Applications
1H-Benzimidazole, 2,2’-methylenebis[5-(2-pyrimidinyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2,2’-methylenebis[5-(2-pyrimidinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to the desired biological effects. For example, its antiparasitic activity is attributed to its ability to interfere with the energy metabolism of parasites, leading to their death .
Comparison with Similar Compounds
Similar Compounds
Albendazole: A benzimidazole derivative used as an anthelmintic.
Mebendazole: Another benzimidazole derivative with similar antiparasitic properties.
Thiabendazole: Known for its antifungal and anthelmintic activities.
Uniqueness
1H-Benzimidazole, 2,2’-methylenebis[5-(2-pyrimidinyl)- is unique due to its specific structure, which includes two benzimidazole units linked by a methylene bridge and substituted with pyrimidinyl groups. This unique structure contributes to its distinct biological activities and makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
648415-42-3 |
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Molecular Formula |
C23H16N8 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
6-pyrimidin-2-yl-2-[(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C23H16N8/c1-7-24-22(25-8-1)14-3-5-16-18(11-14)30-20(28-16)13-21-29-17-6-4-15(12-19(17)31-21)23-26-9-2-10-27-23/h1-12H,13H2,(H,28,30)(H,29,31) |
InChI Key |
OXUPRGCTDCLJNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC3=C(C=C2)N=C(N3)CC4=NC5=C(N4)C=C(C=C5)C6=NC=CC=N6 |
Origin of Product |
United States |
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